三丙醇-2-醇合锑(3+)

描述

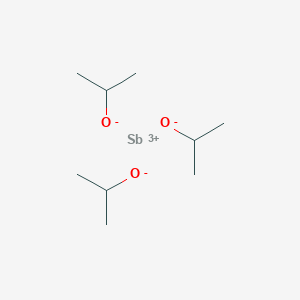

Antimony(3+) tripropan-2-olate, also known as Antimony tri(2-propanolate) or Antimony (III) isopropoxide, is a compound with the molecular formula C9H21O3Sb . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

A recent paper describes a method for synthesizing a compound involving Antimony(3+) tripropan-2-olate. In this process, Antimony(3+) tripropan-2-olate was hydrolyzed on the surface of polydopamine and annealed in an argon/hydrogen atmosphere .Molecular Structure Analysis

The molecular structure of Antimony(3+) tripropan-2-olate involves the formation of chelate complexes, wherein the ligand molecules coordinate as tridentate O, E, O-ligands to the antimony atom .Chemical Reactions Analysis

Antimony, including Antimony(3+) tripropan-2-olate, can react with various substances. For example, it reacts with oxygen, sulfur, and chlorine at high temperatures . It also reacts with water to form the trioxide antimony(III) oxide, Sb2O3 .Physical And Chemical Properties Analysis

Antimony(3+) tripropan-2-olate has an average mass of 299.021 Da . Antimony, in general, is brittle and silvery and is not very active, but reacts with oxygen, sulfur, and chlorine at high temperatures .科学研究应用

Sodium-Ion Battery Anode Material

Antimony (Sb) has been recognized as one of the most promising metal anode materials for sodium-ion batteries, owing to its high capacity and suitable sodiation potential . The large volume variation during (de)alloying can lead to material fracture and amorphization, which seriously affects their cycling stability . An engineering strategy by encapsulating Sb nanoparticles in nitrogen-doped spherical carbon shells (Sb@CN) has been reported . This unique structure can efficiently accommodate volume variation and release stress upon sodiation, thus maintaining structural integrity .

Synthesis of Nitrogen-Doped Carbon Shells

In the synthesis of nitrogen-doped carbon shells, antimony (3 +) tripropan-2-olate was hydrolyzed on the surface of polydopamine and annealed in an argon/hydrogen atmosphere . In the annealing process, Sb 2 O 3 was reduced to Sb and polydopamine into nitrogen-doped carbon (CN) .

Glutathione S-transferase A1 Target

Antimony(III) isopropoxide has been identified as a target for Glutathione S-transferase A1 . This enzyme plays a crucial role in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

安全和危害

Antimony can be harmful to the eyes, skin, lungs, heart, and stomach . Workers may be harmed from exposure to antimony and its compounds . When handling Antimony(3+) tripropan-2-olate, it is recommended to prevent skin contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

作用机制

Target of Action

Antimony compounds, including Antimony(3+) tripropan-2-olate, have been used as drugs for over 100 years and have shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .

Mode of Action

Antimony compounds are known to interact with their targets, leading to apoptosis . The interaction of antimony with its targets results in changes at the molecular level, which can lead to cell death.

Biochemical Pathways

Antimony compounds affect various biochemical pathways. Recent research has focused on bacterial antimony transformations, especially those regarding antimony uptake, efflux, antimonite oxidation, and antimonate reduction . These transformations are part of the biogeochemical cycling of antimony, which is crucial for understanding its role in the environment and its effects on organisms .

Result of Action

The result of the action of Antimony(3+) tripropan-2-olate at the molecular and cellular level is apoptosis, or programmed cell death . This can have therapeutic effects in certain conditions, such as acute promyelocytic leukemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Antimony(3+) tripropan-2-olate. Antimony is a global contaminant, and understanding its biogeochemical cycling and behavior is crucial for assessing the risks associated with its presence in environmental systems . Factors such as pH, temperature, and the presence of other substances can affect the behavior of antimony compounds in the environment .

属性

IUPAC Name |

antimony(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Sb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPTXUAFIRUIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

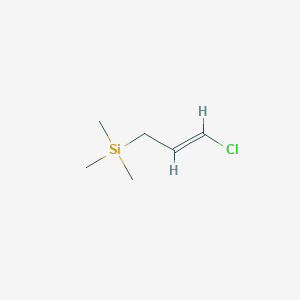

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172077 | |

| Record name | Antimony(3+) tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony(3+) tripropan-2-olate | |

CAS RN |

18770-47-3 | |

| Record name | Antimony(3+) tripropan-2-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018770473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony(3+) tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony(3+) tripropan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of modifying tin alkoxides with methacrylic acid in the context of thin film fabrication?

A1: The research by [] highlights that modifying tin(IV)isopropoxide with methacrylic acid results in a photo-reactive tin alkoxide. This modified precursor, when used in conjunction with antimony(III)isopropoxide, allows for the fabrication of tin dioxide thin films that are not only transparent and conductive but also directly photopatternable. This means that the films can be selectively patterned using UV light, opening possibilities for applications in microelectronics and other areas requiring precise material structuring. []

Q2: How does the incorporation of antimony affect the properties of tin dioxide thin films in the study?

A2: The research investigates the impact of antimony doping on tin dioxide thin films. [] It demonstrates that the introduction of antimony, using antimony(III)isopropoxide as a precursor, influences the film's conductivity. Notably, the photopatterning process further enhances the conductivity of Sb-doped films compared to their undoped counterparts. The study utilizes techniques like AFM, XPS, and XRD to delve into the mechanisms behind this conductivity enhancement. []

Q3: Can you provide an example of a reaction involving antimony(III) isopropoxide and discuss the characterization techniques employed in the study?

A3: The research by [] explores the reaction of antimony(III) isopropoxide with N-alkyl-2-mercaptoacetamides. This reaction yields complexes with the general formula {RNHC(O)CH2ShSb, where R represents various alkyl groups. To characterize these complexes, the researchers employed a combination of techniques, including elemental analysis, and infrared (IR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) spectroscopy. These methods provide insights into the elemental composition, functional groups, and structure of the synthesized complexes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)